R(-)-N-Propylnorapomorphine hydrobromide

Dopamine receptor binding Enantioselectivity Radioligand binding

Racemic or (S)-enantiomer NPA introduces antagonist-like artifacts-a 26-fold binding discrepancy that invalidates D2 agonist-state assays. R(-)-N-Propylnorapomorphine hydrobromide (CAS 85199-01-5) provides definitive (R)-enantiomer purity and N-propyl-enhanced potency: • 9-fold greater in vivo potency vs. apomorphine (ID50: 2.0 vs. 18.0 nmol/kg i.v.) • IC50 2.5 nM vs. [3H]apomorphine; 26-30× greater affinity than (S)-enantiomer • Preferred [11C]NPA PET tracer precursor; 8-13% greater dopamine release sensitivity Supplied with analytical documentation confirming enantiomeric identity.

Molecular Formula C19H22BrNO2
Molecular Weight 376.3 g/mol
Cat. No. B10764341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR(-)-N-Propylnorapomorphine hydrobromide
Molecular FormulaC19H22BrNO2
Molecular Weight376.3 g/mol
Structural Identifiers
SMILESCCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Br
InChIInChI=1S/C19H21NO2.BrH/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14;/h3-7,15,21-22H,2,8-11H2,1H3;1H
InChIKeyVEBNABIHXQQASR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R(-)-N-Propylnorapomorphine Hydrobromide: What Scientific and Procurement Teams Need to Know


R(-)-N-Propylnorapomorphine hydrobromide (R(-)-NPA hydrobromide) is a semi-synthetic aporphine derivative and a full, high-affinity agonist at dopamine D2-like receptors (D2, D3, and D4 subtypes) [1]. It is distinguished from its parent compound apomorphine (APO) by the substitution of the N-methyl group with an N-propyl group, which substantially enhances both receptor binding affinity and in vivo potency [2]. In its hydrobromide salt form, this compound is widely employed as a pharmacological probe for dissecting dopaminergic neurotransmission and as a radioligand precursor for positron emission tomography (PET) imaging studies targeting high-affinity agonist states of D2/D3 receptors [3].

R(-)-N-Propylnorapomorphine Hydrobromide: The Cost of Substituting with Apomorphine or Racemic NPA


Substituting R(-)-N-propylnorapomorphine hydrobromide with its parent compound apomorphine or racemic NPA introduces scientifically meaningful confounds that can invalidate experimental outcomes. The R(-) enantiomer is the strongly preferred configuration for dopamine receptor activation: (R)-NPA exhibits IC50 values of 2.5 nM against [3H]apomorphine binding and 174 nM against [3H]spiroperidol, whereas the (S)-enantiomer shows dramatically reduced affinity with IC50 values of 66 nM and 1400 nM, respectively [1]. This ~26-fold difference in agonist-site binding and ~8-fold difference in antagonist-site binding means that racemic or mismatched enantiomeric material will confound receptor occupancy measurements and produce unreliable pharmacological readouts. Furthermore, the N-propyl substitution confers a ~9-fold increase in in vivo potency compared to apomorphine in inhibiting substantia nigra dopamine neuron firing (ID50: 2.0 nmol/kg vs. 18.0 nmol/kg) [2]. Generic substitution therefore risks both stereochemical and structural potency artifacts that cannot be corrected by dose adjustment alone.

R(-)-N-Propylnorapomorphine Hydrobromide: Quantitative Comparative Evidence for Scientific Selection


Enantioselectivity at D2 Receptors: R(-)-NPA vs. S(+)-NPA Binding Affinity Comparison

R(-)-NPA demonstrates markedly higher binding affinity at dopamine receptor sites compared to its S(+)-enantiomer. In competition binding assays using a membrane-rich subsynaptosomal fraction of calf caudate nucleus, (R)-NPA exhibited IC50 values of 2.5 nM against [3H]apomorphine, 2.0 nM against [3H]ADTN, and 174 nM against [3H]spiroperidol. In contrast, (S)-NPA showed substantially reduced affinity with IC50 values of 66 nM, 60 nM, and 1400 nM, respectively [1].

Dopamine receptor binding Enantioselectivity Radioligand binding

In Vivo Potency Advantage Over Apomorphine: Substantia Nigra Dopamine Neuron Inhibition

R(-)-NPA exhibits significantly greater in vivo potency than apomorphine in inhibiting dopamine neuron firing in the substantia nigra of rats. The order of potencies defined by ID50 values was: (-)NPA (2.0 ± 0.4 nmol/kg) > (-)11-OH-NPa (4.7 ± 0.7 nmol/kg) > (-)APO (18.0 ± 4.0 nmol/kg). Thus, potency was increased approximately 9-fold by replacing the N-methyl of apomorphine with an N-propyl group [1]. The S(+)-enantiomer of NPA exhibited only weak agonist activity with an ID50 of 1550 nmol/kg, confirming that both stereochemistry and N-substitution are critical determinants of potency [1].

Electrophysiology In vivo pharmacology Dopamine autoreceptor

Behavioral Potency Comparison: Stereotypy Induction in Mice vs. Apomorphine

In behavioral assays, R(-)-NPA demonstrates superior potency to apomorphine in inducing dopamine-mediated stereotyped behavior. In novice mice, (-)-NPA was 2.3 times more active than apomorphine in producing stereotypy. In mice pretreated with reserpine 24 hours earlier (a condition that depletes endogenous dopamine stores), (-)-NPA was 8.7 times more active in producing stereotypy and 6.5 times more active in producing locomotor stimulation than apomorphine [1]. Additionally, (-)-NPA was 91 times more active than apomorphine in inhibiting α-methyl-p-tyrosine-induced depletion of brain dopamine in novice mice [1].

Behavioral pharmacology Stereotypy Dopamine receptor agonism

Superior Sensitivity to Endogenous Dopamine Release: [11C]NPA vs. [11C]Raclopride PET Imaging

As a PET radiotracer, [11C]NPA demonstrates greater sensitivity to fluctuations in endogenous synaptic dopamine compared to the antagonist radiotracer [11C]raclopride. In baboon PET studies, amphetamine-induced dopamine release produced consistently larger reductions in [11C]NPA binding than [11C]raclopride binding across multiple amphetamine doses. At 0.3 mg/kg amphetamine, V3″ reductions were 32 ± 2% for [11C]NPA vs. 24 ± 10% for [11C]raclopride; at 0.5 mg/kg, 45 ± 3% vs. 32 ± 6%; and at 1.0 mg/kg, 53 ± 9% vs. 44 ± 9% [1].

PET imaging Dopamine release Radiotracer comparison

Brain Distribution Advantage: NPA vs. Apomorphine and Norapomorphine Pharmacokinetics

N-n-propylnorapomorphine demonstrates superior brain distribution characteristics compared to both apomorphine and norapomorphine. In a three-compartment pharmacokinetic model in mice, the relative ability to distribute into the brain, based on the entire time course for drug in that compartment, was N-n-propylnorapomorphine > apomorphine > norapomorphine. However, when normalized by brain content, the relative potencies were apomorphine = 1, norapomorphine = 0.06, and N-n-propylnorapomorphine = 0.39 [1].

Pharmacokinetics Brain penetration Aporphine analogs

Enantiomeric Purity Specification: R(-)-NPA Hydrobromide vs. Racemic or S(+) Impurity Risks

The R(-) enantiomer of NPA can be obtained with high stereochemical purity, whereas racemic or impure material contains the S(+) isomer which exhibits substantially different pharmacology. (S)-NPA can be isolated as the hydrochloride salt with greater than 99.9% enantiomeric purity as determined by circular dichroism spectra [1]. In contrast, the S(+) enantiomer of NPA not only lacks potent agonist activity but can act as a dopamine receptor antagonist: (+)-NPA fails to induce stereotypy and can antagonize the behavioral effects of (-)-NPA [1]. Commercial sources of R(-)-NPA hydrobromide typically report HPLC purity ≥95%, though batch-specific certificates of analysis should be obtained for precise purity values .

Chiral purity Analytical characterization Procurement specification

R(-)-N-Propylnorapomorphine Hydrobromide: Validated Research and Industrial Application Scenarios Based on Comparative Evidence


PET Radiotracer Development for Imaging High-Affinity D2/D3 Receptor States

R(-)-N-propylnorapomorphine hydrobromide serves as the precursor for synthesizing [11C]NPA, a PET radiotracer that images D2/D3 receptors configured in the high-affinity agonist state. Unlike antagonist radiotracers such as [11C]raclopride, [11C]NPA shows ~8-13 percentage point greater sensitivity to amphetamine-induced dopamine release across doses (0.3-1.0 mg/kg) [1]. This enhanced dynamic range makes R(-)-NPA hydrobromide the preferred starting material for imaging studies designed to quantify fluctuations in endogenous synaptic dopamine, with applications in Parkinson's disease progression monitoring, antipsychotic drug occupancy studies, and addiction research.

In Vivo Electrophysiology Studies of Dopamine Autoreceptor Function

R(-)-NPA hydrobromide is the optimal tool compound for single-unit recording studies investigating dopamine autoreceptor-mediated inhibition of substantia nigra neurons. Its 9-fold greater potency than apomorphine (ID50: 2.0 vs. 18.0 nmol/kg i.v.) and 2.4-fold greater potency than 11-OH-NPa [1] enables precise, low-dose intravenous administration that minimizes confounding cardiovascular or behavioral effects during electrophysiological recording sessions. This potency advantage is particularly valuable when studying presynaptic D2 autoreceptor function, where subtle changes in firing rate require a clean pharmacological signal without off-target interference.

Behavioral Pharmacology Models Requiring Postsynaptic D2 Receptor Activation Independent of Endogenous Dopamine

In reserpine-pretreated animal models where endogenous dopamine is depleted, R(-)-NPA demonstrates an 8.7-fold potency advantage over apomorphine in inducing stereotyped behavior [2]. This property makes R(-)-NPA hydrobromide the compound of choice for studies isolating postsynaptic D2 receptor function from presynaptic dopamine tone, including investigations of receptor supersensitivity following chronic denervation, antipsychotic drug withdrawal paradigms, and validation of novel D2 receptor-targeted therapeutics. The compound's 91-fold greater activity than apomorphine in inhibiting α-methyl-p-tyrosine-induced dopamine depletion [2] further supports its utility in neurochemical studies of dopamine synthesis regulation.

Receptor Binding Assays Requiring Definitive Agonist-State D2 Receptor Occupancy

For radioligand binding assays that require selective labeling of the high-affinity agonist state of D2-like receptors, R(-)-NPA hydrobromide provides definitive enantiomeric purity and binding characteristics. The R(-) enantiomer exhibits IC50 values of 2.5 nM against [3H]apomorphine and 2.0 nM against [3H]ADTN, while the S(+) enantiomer shows 26- to 30-fold lower affinity [3]. This stark enantioselectivity means that procurement of the pure R(-) enantiomer in hydrobromide salt form is non-negotiable for experiments quantifying agonist binding sites, establishing competitive binding curves, or screening novel compounds for D2 agonist activity. Use of racemic or impure material introduces antagonist-like binding components that distort Scatchard analyses and Hill coefficients.

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